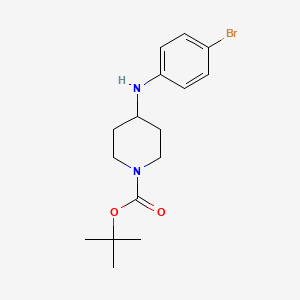

tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

Description

Systematic IUPAC Nomenclature and Derivative Identification

The compound tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate follows the IUPAC naming conventions for heterocyclic compounds with multiple functional groups. The IUPAC name tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate precisely identifies the structural components of this molecule. This systematic nomenclature can be deconstructed as follows:

- "tert-butyl" refers to the alkyl group attached to the carboxylate oxygen

- "4-(4-bromoanilino)" identifies the 4-bromophenyl group attached via an amino linkage at position 4 of the piperidine ring

- "piperidine-1-carboxylate" denotes the piperidine heterocycle with a carboxylate group at the nitrogen position (position 1)

The compound is also known by several alternative names including:

- 1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE

- 1-Piperidinecarboxylic acid, 4-[(4-bromophenyl)amino]-, 1,1-dimethylethyl ester

- 4-(4-Bromophenyl)amino-1-(tert-butoxycarbonyl)piperidine

- tert-butyl 4-[(4-bromophenyl)amino]piperidine-1-carboxylate

The compound is registered with Chemical Abstracts Service under CAS number 443998-65-0. The tert-butyloxycarbonyl (Boc) group at position 1 is a common protecting group in organic synthesis, suggesting potential use of this compound as an intermediate in multi-step synthesis.

Table 1: Structural Components of this compound

| Structural Component | Description | Position |

|---|---|---|

| Piperidine ring | Six-membered heterocyclic ring with one nitrogen | Core structure |

| tert-Butyl carboxylate | Protecting group (Boc) | N-1 position |

| 4-Bromophenyl | Aromatic ring with bromine substituent | Connected to position 4 via NH |

| Amino linkage | Secondary amine (-NH-) | Between piperidine C-4 and 4-bromophenyl |

Properties

IUPAC Name |

tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-8-14(9-11-19)18-13-6-4-12(17)5-7-13/h4-7,14,18H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCRNXMZSKCKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458909 | |

| Record name | tert-Butyl 4-(4-bromoanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443998-65-0 | |

| Record name | tert-Butyl 4-(4-bromoanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Piperidine Intermediate

- Starting Materials: 4-bromobenzaldehyde and alkyl 3-oxobutanoate (methyl or ethyl).

- Reaction Conditions: The aldehyde is reacted with 2-3 equivalents of the alkyl 3-oxobutanoate in the presence of 0.2-0.4 equivalents of piperidine as a catalyst.

- Solvent: Alcoholic solvents such as methanol or ethanol are used, often corresponding to the alkyl group of the 3-oxobutanoate.

- Temperature: Initial mixture at -20 °C to 20 °C, followed by heating to reflux (50-100 °C) for 1-6 hours.

- Product: Di-alkyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate.

This step forms the carbon skeleton required for the piperidine ring through condensation and cyclization reactions.

Hydrolysis and Acidification

- Reagents: Alkali metal hydroxides such as lithium hydroxide, sodium hydroxide, or potassium hydroxide.

- Conditions: Hydroxide solution is slowly added to the di-alkyl intermediate in methanol or ethanol, heated between 50-100 °C for 1-6 hours.

- Acidification: The reaction mixture is acidified to pH 1-2 using acids like hydrochloric acid or sulfuric acid.

- Outcome: Formation of 3-(4-bromophenyl)pentanedioic acid.

This step hydrolyzes the ester groups and prepares the compound for ring closure.

Cyclization to Piperidine-2,6-dione

- Reagent: Ammonia source, typically urea.

- Conditions: Heating at 180-210 °C for 2-10 hours.

- Product: 4-(4-bromophenyl)piperidine-2,6-dione.

This cyclization step forms the piperidine-2,6-dione ring system, a key intermediate for further modification.

Reduction to 4-(4-bromophenyl)piperidine

- Reducing Agents: Sodium borohydride/boron trifluoride tetrahydrofuran complex or lithium aluminum hydride.

- Conditions: The diketone is added slowly to the reducing agent in a solvent like tetrahydrofuran (THF) at -20 °C to 0 °C, followed by heating at 40-100 °C for 2-6 hours.

- Result: Reduction of the diketone to the corresponding piperidine.

This reduction step converts the cyclic diketone to the piperidine ring with the 4-bromophenyl substituent.

Protection of Piperidine Nitrogen

- Reagent: tert-Butyl chloroformate or equivalent tert-butyl carbamate source.

- Conditions: Reaction typically conducted in solvents such as ethanol or methanol, with catalysts or bases to facilitate carbamate formation.

- Outcome: Formation of tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate.

This step protects the nitrogen atom of the piperidine ring, stabilizing the molecule for further applications.

Reaction Conditions and Optimization

| Step | Key Reagents/Conditions | Temperature Range (°C) | Time (hours) | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Piperidine ring formation | 4-bromobenzaldehyde, alkyl 3-oxobutanoate, piperidine catalyst | -20 to 100 | 1-6 | Methanol/Ethanol | Reflux conditions, slow addition of piperidine |

| Hydrolysis and acidification | Alkali metal hydroxide (LiOH, NaOH, KOH), acid (HCl, H2SO4) | 50 to 100 | 1-6 | Methanol/Ethanol | Controlled pH adjustment to 1-2 |

| Cyclization | Urea (ammonia source) | 180 to 210 | 2-10 | Neat or solventless | High temperature required |

| Reduction | NaBH4/BF3·THF or LiAlH4 | -20 to 100 | 2-6 | THF | Slow addition, temperature control critical |

| Nitrogen protection | tert-Butyl chloroformate, base | Ambient to reflux | 1-6 | Ethanol/Methanol | Catalyst/base facilitates carbamate formation |

Research Findings and Mechanistic Insights

- The initial condensation and cyclization steps are sensitive to temperature and reagent stoichiometry, with excess alkyl 3-oxobutanoate improving yield but requiring careful control to avoid side reactions.

- Hydrolysis with alkali metal hydroxides proceeds efficiently in alcoholic solvents, with acidification critical to isolate the pentanedioic acid intermediate.

- Cyclization to the piperidine-2,6-dione requires elevated temperatures and ammonia sources such as urea, which generate ammonia in situ, facilitating ring closure.

- Reduction of the diketone intermediate is best performed with sodium borohydride/boron trifluoride complex in THF at low temperatures to prevent over-reduction or decomposition.

- The final nitrogen protection step with tert-butyl chloroformate stabilizes the molecule and is typically conducted under mild conditions with bases to neutralize generated HCl.

These findings underscore the importance of precise temperature control, reagent purity, and solvent choice to maximize yield and purity.

Summary Table of Key Intermediates and Yields

| Intermediate | Description | Typical Yield (%) | Notes |

|---|---|---|---|

| Di-alkyl 2,4-diacetyl-3-(4-bromophenyl)pentanedioate | Precursor to acid intermediate | 75-85 | Requires reflux and controlled piperidine addition |

| 3-(4-bromophenyl)pentanedioic acid | Hydrolysis product | 80-90 | Acidification critical for isolation |

| 4-(4-bromophenyl)piperidine-2,6-dione | Cyclized diketone intermediate | 70-80 | High temperature cyclization |

| 4-(4-bromophenyl)piperidine | Reduced piperidine intermediate | 85-95 | Sensitive to reduction conditions |

| This compound | Final protected compound | 80-90 | Carbamate protection under mild conditions |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring.

Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products:

- Substituted piperidines

- Carboxylic acids

- Various functionalized derivatives depending on the specific reactions performed.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H23BrN2O2

- CAS Number : 443998-65-0

- Molecular Weight : 355.27 g/mol

The compound features a piperidine ring, which is known for its versatility in drug design, and a bromophenyl group that can enhance biological activity through various mechanisms.

2.1. PROTAC Development

One of the most significant applications of tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce targeted protein degradation, offering a novel approach to modulate protein levels within cells. The compound serves as a semi-flexible linker in these constructs, which is crucial for optimizing the three-dimensional orientation of the degrader and enhancing the formation of ternary complexes between the target protein, the PROTAC, and E3 ligases .

2.2. Anticancer Research

Research has indicated that compounds similar to this compound exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. For instance, studies have shown that structural modifications can lead to enhanced activity against specific cancer cell lines by influencing receptor interactions and downstream signaling pathways .

3.1. Inhibition Studies

In biological evaluations, derivatives of this compound have demonstrated significant inhibitory effects on processes such as pyroptosis, an inflammatory form of programmed cell death. For example, compounds derived from similar structures have been shown to prevent pyroptotic cell death effectively and reduce interleukin-1 beta (IL-1β) release in cell-based assays . This suggests potential therapeutic applications in inflammatory diseases.

3.2. Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted how variations in the bromophenyl moiety influence biological activity. By altering substituents on the piperidine ring or the bromophenyl group, researchers can fine-tune the pharmacological properties of these compounds, leading to better efficacy and selectivity against target proteins .

Synthesis and Chemical Modulation

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions with various electrophiles . The ability to modify this compound chemically allows for extensive exploration of its potential applications.

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. The compound itself does not exhibit significant pharmacological activity but is transformed into active molecules through various chemical reactions. These active molecules then interact with specific molecular targets, such as receptors or enzymes, to exert their therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs vary in substituents, functional groups, and applications. Below is a detailed analysis supported by data tables and research findings.

Substitution Patterns on the Aromatic Ring

Table 1: Comparison of Aromatic Substitutents

*Calculated based on formula C₁₆H₂₂BrN₂O₂.

Key Findings :

Functional Group Modifications on the Piperidine Core

Table 2: Functional Group Variations

Key Findings :

- Pyrazole substituents () introduce heterocyclic diversity, critical for kinase inhibitor design.

- Benzyloxy groups () reduce basicity compared to amino analogs, altering solubility and binding kinetics.

- Aliphatic bromine () supports alkylation reactions, diverging from aromatic bromine’s coupling utility.

Biological Activity

tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C16H23BrN2O2

- Molecular Weight : 355.27 g/mol

- CAS Number : 917925-62-3

The compound acts primarily as an antagonist at the P2Y14 receptor, a member of the G protein-coupled receptor (GPCR) family. This receptor is involved in various physiological processes, including immune response and inflammation regulation. The antagonistic activity has been linked to its ability to inhibit UDP-glucose-induced chemotaxis in human neutrophils, suggesting potential applications in inflammatory diseases .

Pharmacological Effects

-

Anti-inflammatory Activity :

- In Vitro Studies : The compound has shown significant inhibition of IL-1β release in LPS/ATP-stimulated human macrophages, indicating its potential as an anti-inflammatory agent .

- Mechanism : It appears to modulate the NLRP3 inflammasome pathway, which is crucial in the inflammatory response. By inhibiting this pathway, the compound may reduce pyroptosis and subsequent cytokine release .

- Neuroprotective Effects :

Case Study 1: Inhibition of P2Y14 Receptor

In a study examining various analogs for P2Y14 receptor antagonism, this compound was identified as a potent antagonist with a Ki value less than 1 nM. This suggests high potency and selectivity for the target receptor .

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties revealed that this compound significantly reduced IL-1β levels in macrophages. The results indicated a concentration-dependent effect, with higher concentrations yielding greater inhibition rates (up to 39% at 50 µM) .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves coupling 4-bromoaniline with tert-butyl piperidine derivatives using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . Optimization strategies include:

- Varying catalyst ratios (e.g., DMAP:DCC molar ratios from 1:1 to 1:2).

- Testing alternative solvents (e.g., THF or DMF) to improve solubility.

- Monitoring reaction progress via TLC or HPLC to identify optimal reaction times (typically 12–24 hours).

Q. Which analytical techniques are most effective for characterizing this compound, and how should discrepancies in purity data be resolved?

- Methodological Answer: Key techniques include:

- NMR spectroscopy (1H and 13C) to confirm structural integrity .

- Mass spectrometry (HRMS or LC-MS) for molecular weight validation .

- Elemental analysis to verify purity (>95% as per typical research-grade standards) .

- Resolving discrepancies: Cross-validate results using orthogonal methods (e.g., HPLC purity vs. NMR integration) and compare with independent batches synthesized under identical conditions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powdered forms .

- Ventilation: Work in a fume hood to avoid inhalation of dust or vapors .

- Emergency measures: Ensure access to an eye wash station and emergency showers. In case of skin contact, rinse immediately with water for 15 minutes .

Advanced Research Questions

Q. How does the steric hindrance of the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer:

- The tert-butyl group reduces reactivity at the piperidine nitrogen due to steric shielding. To enhance reactivity:

- Use bulky bases (e.g., DBU) to deprotonate the amine selectively.

- Employ high-polarity solvents (e.g., DMSO) to stabilize transition states.

- Comparative studies with non-bulky analogs (e.g., methyl esters) can quantify steric effects via kinetic experiments .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer:

- Standardize assays: Use consistent cell lines (e.g., HEK293 or HeLa) and control compounds.

- Dose-response curves: Generate IC50 values across multiple concentrations (e.g., 1 nM–100 µM).

- Meta-analysis: Compare data from peer-reviewed studies, prioritizing results with orthogonal validation (e.g., enzymatic assays vs. cellular viability tests) .

Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer:

- Accelerated stability studies:

| Condition | pH Range | Temperature | Duration | Analysis Method |

|---|---|---|---|---|

| Acidic | 2.0–4.0 | 40°C | 7 days | HPLC |

| Neutral | 6.8–7.4 | 25°C | 30 days | NMR |

| Alkaline | 8.0–10.0 | 60°C | 3 days | LC-MS |

- Monitor degradation products (e.g., tert-butyl cleavage) and quantify stability using Arrhenius kinetics .

Q. What computational methods are suitable for predicting the compound’s binding affinity to target proteins?

- Methodological Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins (e.g., kinases or GPCRs).

- MD simulations: Run 100-ns simulations in GROMACS to assess binding stability.

- QSAR models: Train models on datasets of piperidine derivatives to predict bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.